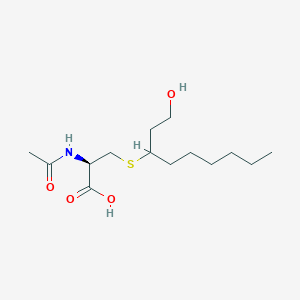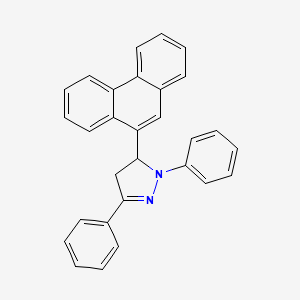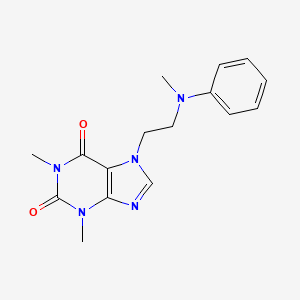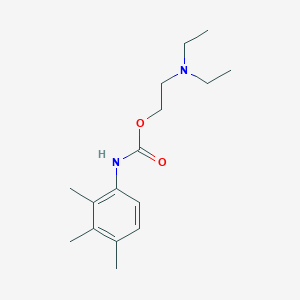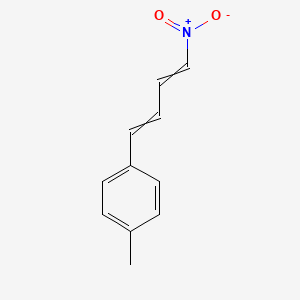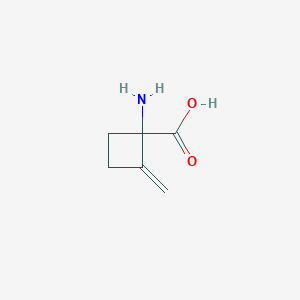![molecular formula C8H11F3O3S2 B12566230 Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate CAS No. 312731-30-9](/img/structure/B12566230.png)
Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate is a chemical compound characterized by the presence of trifluoroethoxy and carbonothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate typically involves the reaction of ethyl 2-bromopropanoate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethyl propanoates.
Scientific Research Applications
Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbonothioyl group can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl bis(2,2,2-trifluoroethoxy)phosphinyl acetate: Similar in structure but contains a phosphinyl group instead of a carbonothioyl group.
2,2,2-Trifluoroethyl vinyl ether: Contains a trifluoroethoxy group but lacks the carbonothioyl and sulfanyl groups.
Uniqueness
Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate is unique due to the presence of both trifluoroethoxy and carbonothioyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent in synthetic chemistry and a potential candidate for various applications .
Properties
CAS No. |
312731-30-9 |
|---|---|
Molecular Formula |
C8H11F3O3S2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethoxycarbothioylsulfanyl)propanoate |
InChI |
InChI=1S/C8H11F3O3S2/c1-3-13-6(12)5(2)16-7(15)14-4-8(9,10)11/h5H,3-4H2,1-2H3 |
InChI Key |
LPHONGRSCFDRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC(=S)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


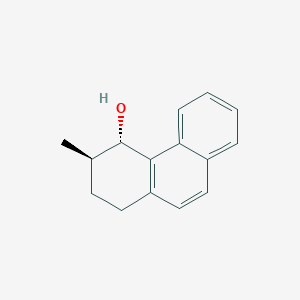
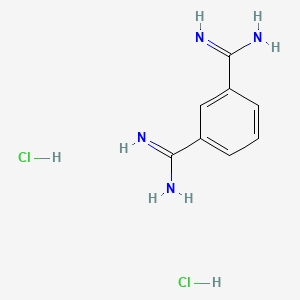
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)
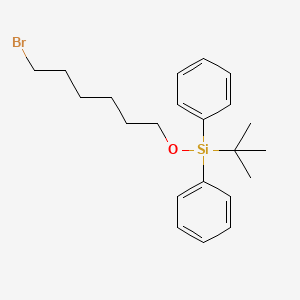
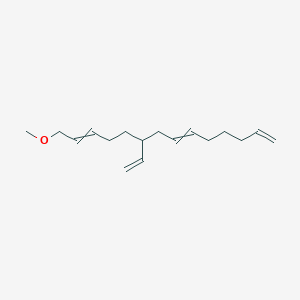
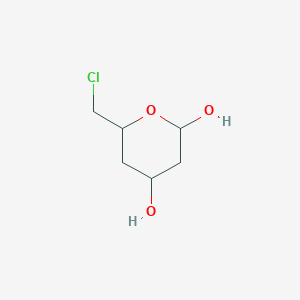
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
